molecular formula C4H7ClF5N B2439156 3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride CAS No. 2490418-66-9

3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride

Cat. No. B2439156
M. Wt: 199.55
InChI Key: NXYZYINMWSFIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride is a chemical compound with the CAS Number: 2490418-66-9 . It has a molecular weight of 199.55 . This compound is a novel and potent drug compound that has recently gained attention in the scientific community due to its potential implications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for 3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride is 1S/C4H6F5N.ClH/c5-3(6,1-2-10)4(7,8)9;/h1-2,10H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of 3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Asymmetric Synthesis and Reactivity

    • A study demonstrated the asymmetric intermolecular addition of non-acidic C–H bonds to imines, using the activating N-perfluorobutanesulfinyl imine substituent. This process achieved outstanding diastereoselectivity and allowed for the straightforward production of highly enantiomerically enriched amine hydrochlorides (Wangweerawong, Bergman, & Ellman, 2014).
  • Analytical Chemistry Applications

    • The compound's derivatives, particularly perfluoroacyl derivatives, have been evaluated for their use in GC-MS studies. These derivatives showed excellent resolution and unique fragmentation patterns, aiding in specific molecular individualization (Awad, Deruiter, & Clark, 2005).
  • Study of Molecular Structures and Complexes

    • Research has focused on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, involving the study of equilibrium between free molecules and complexes of varying composition (Castaneda, Denisov, & Schreiber, 2001).
  • Synthesis of Perfluorochemicals

    • A novel technique for the synthesis of perfluorochemicals, including branched F-alkanes, F-ethers, and F-tert-amines, was developed. This method is significant for the preparative-scale synthesis of these compounds, which are challenging to prepare by classical methods (Scherer, Yamanouchi, & Onox, 1990).
  • Synthesis of Pentafluorinated β-Hydroxy Ketones

    • A process for producing pentafluorinated β-hydroxy ketones was developed, using LHMDS-promoted in situ generation of difluoroenolates from pentafluorobutan-1,3-dione hydrates. This method is notable for its mild conditions and tolerance for a wide range of functional groups (Zhang & Wolf, 2012).
  • Environmental Impact and Emission Studies

    • Studies on HFC-365mfc (1,1,1,3,3-pentafluorobutane), a chemical used for polyurethane foam blowing and a substitute for other compounds, focused on its detection in the atmosphere and estimation of emissions in Europe. This research is crucial for understanding the environmental impact of such chemicals (Stemmler et al., 2007).
  • Synthesis of Adamantane Derivatives

    • Research on the synthesis of 1-aminobutan-3-one hydrochlorides in the adamantane series has been conducted. This involves the Mannich reaction of (1-adamantyl)acetone with various secondary amine hydrochlorides, demonstrating the compound's utility in creating new adamantane derivatives (Makarova, Moiseev, & Zemtsova, 2002).
  • Kinetics of Amination Reactions

    • A study on the amination of chloromethylated polystyrene with 2-aminobutanol explored the kinetics and reaction mechanism of this process, providing insights into the interaction of amines and polymers (Kawabe & Yanagita, 1971).

Safety And Hazards

The safety information for 3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3,3,4,4,4-pentafluorobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F5N.ClH/c5-3(6,1-2-10)4(7,8)9;/h1-2,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYZYINMWSFIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(F)(F)F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF5N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.